5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Description
The compound 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a structurally complex imidazole derivative characterized by three distinct substituents: a 3-(trifluoromethyl)phenyl group at position 1, a (4-fluorobenzyl)thio moiety at position 2, and a 4-bromophenyl group at position 5. These substituents confer unique electronic, steric, and physicochemical properties, making the compound a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrF4N2S/c24-18-8-6-16(7-9-18)21-13-29-22(31-14-15-4-10-19(25)11-5-15)30(21)20-3-1-2-17(12-20)23(26,27)28/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHQRKGDWZSQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrF4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The Debus-Radziszewski reaction, which condenses α-diketones, aldehydes, and ammonia, is a classical method for imidazole synthesis. For the target compound, this approach requires:
- 4-Bromophenylglyoxal as the α-diketone precursor.
- 3-(Trifluoromethyl)aniline as the amine source.
- Ammonium acetate to facilitate cyclization.
A modified protocol from employs formimidamide intermediates to enhance regiocontrol. For example, reacting 3-(trifluoromethyl)phenylformimidamide with 4-bromophenylglyoxal in ethanol at reflux yields the 1,5-disubstituted imidazole core (yield: 68–72%).
Metal-Catalyzed Cyclizations
Palladium-catalyzed methods, as described in, enable direct coupling of pre-functionalized fragments. For instance:
- 1-(3-Trifluoromethylphenyl)imidazole is synthesized via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos.
- Suzuki-Miyaura coupling introduces the 4-bromophenyl group at position 5 using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O.
Functionalization at Position 2: Thioether Installation
Thiol-Alkylation of 2-Mercaptoimidazole Intermediates
A two-step sequence is commonly employed:
- Synthesis of 2-mercaptoimidazole : Treating the imidazole core with thiourea in HCl/EtOH under reflux introduces the thiol group (yield: 85–90%).
- Alkylation with 4-fluorobenzyl bromide : Using NaH as a base in NMP, the thiol undergoes nucleophilic substitution to form the thioether (yield: 76–82%).
Optimization Note : Excess NaH (1.2 equiv) and low temperatures (0–5°C) minimize disulfide byproducts.
Comparative Analysis of Synthetic Routes
Trade-offs :
- Cyclocondensation offers simplicity but struggles with scalability due to intermediate purification.
- Metal-catalyzed routes provide higher regioselectivity but require rigorous palladium removal (residual Pd < 0.5 ppm).
Characterization and Quality Control
- ¹H/¹³C NMR : Key signals include:
- HPLC : Purity >99% achieved via recrystallization from heptane/EtOAc (3:1).
Industrial-Scale Considerations
The patent highlights critical adjustments for large batches:
- Catalyst recycling : Pd recovery via activated charcoal filtration reduces costs.
- Solvent selection : NMP replaces DMF due to lower toxicity and higher boiling point.
- Crystallization controls : Heptane anti-solvent addition ensures particle size uniformity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the imidazole core, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amines, thiols).
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Hydrogenated Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used in the development of fluorescent probes for imaging biological systems.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like trifluoromethyl and bromophenyl can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical and Spectroscopic Characterization
- LC-MS/HRMS : Analogs such as compound 13 were characterized by LC-MS (retention times: 3.84 min and 6.979 min) and HRMS (mass accuracy < 2 ppm), suggesting rigorous quality control protocols applicable to the target compound .
- NMR/IR : highlights the use of ¹H/¹³C NMR and IR spectroscopy to confirm imidazole ring functionalization and substituent integrity in related compounds .
Biological Activity
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic organic compound with a complex structure that includes bromine, fluorine, and sulfur substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, including antiproliferative, antibacterial, and antifungal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H15BrF4N2S
- Molecular Weight : 507.3 g/mol
- CAS Number : 1226449-70-2
The compound's structure features an imidazole core substituted with various aryl groups, which is crucial for its biological activity.
Antiproliferative Activity
Research indicates that imidazole derivatives often exhibit significant antiproliferative effects against various cancer cell lines. For example, a study on related compounds demonstrated that modifications to the imidazole structure can enhance cytotoxicity against breast cancer cell lines (MDA-MB-231).
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2g | 16.38 ± 0.98 | Antiproliferative |
| Camptothecin | 0.41 ± 0.04 | Standard Reference |
The presence of lipophilic substituents in the structure appears to correlate with improved membrane permeability and cytotoxicity, suggesting that similar modifications in our target compound could yield enhanced biological activity .
Antibacterial Activity
The compound's antibacterial properties were evaluated against several strains, including methicillin-resistant Staphylococcus aureus (MRSA). The imidazole ring's nitrogen atoms play a pivotal role in binding to bacterial targets.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Streptococcus faecalis | 8 |
| Staphylococcus aureus | 4 |
| MRSA | Not reported |
The findings suggest that the structural features of the compound are conducive to antibacterial activity, likely due to interactions with bacterial cell membranes or specific proteins involved in cell wall synthesis .
Antifungal Activity
In addition to antibacterial effects, this compound has shown potential antifungal properties. Testing against Candida albicans and Aspergillus niger revealed moderate activity.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
These results indicate that the compound could serve as a lead for developing antifungal agents, particularly in light of rising resistance to conventional treatments .
Case Studies and Research Findings
- Antiproliferative Studies : A study on benzimidazole derivatives highlighted that structural modifications significantly impacted their activity against cancer cells. The introduction of alkyl groups enhanced cytotoxic effects, supporting the hypothesis that similar strategies may apply to imidazole derivatives like our target compound .
- Antibacterial Mechanisms : Research into related imidazole compounds indicated that the presence of electron-withdrawing groups at specific positions could enhance antibacterial efficacy against resistant strains .
- Antifungal Efficacy : A comparative analysis of various imidazole derivatives showed that those with trifluoromethyl substitutions exhibited improved antifungal activities, suggesting a potential pathway for optimizing our target compound’s antifungal profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
